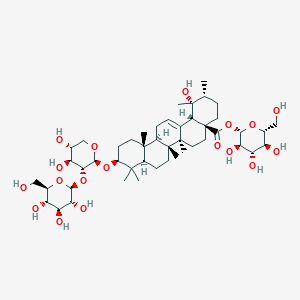![molecular formula C20H17N3O3 B2491152 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396869-24-1](/img/structure/B2491152.png)
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a phenyl group, and a benzo[d][1,3]dioxole group . Imidazole rings are common in many biologically active molecules, including certain amino acids and many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures. The imidazole ring, in particular, can exist in multiple tautomeric forms .Scientific Research Applications
Synthesis of Tricyclic Nitrogenous Structures
N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, similar in structure to the compound , have been used in the synthesis of tricyclic nitrogenous structures. These compounds are essential in the development of new pharmaceuticals and materials (Chumachenko, Shablykin, & Brovarets, 2013).
Catalyst-Free Synthesis of Benzo[4,5]Imidazo[1,2-a]-Pyrimidine-3-Carboxamides
A class of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives has been synthesized using a similar compound. This process is environmentally benign, avoiding the use of catalysts and thus offering a greener approach to chemical synthesis (Shaabani et al., 2014).
Crystal Structure and Surface Analysis of Novel Pyrazole Derivatives
New pyrazole derivatives, which include the benzo[d][1,3]dioxole moiety, have been synthesized and analyzed. Understanding their crystal structures can provide insights into potential pharmaceutical applications (Kumara, Naveen, & Lokanath, 2017).
Antibacterial and Antifungal Activity of Novel Quaternary Salts
Research on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, closely related to the compound , has shown significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Demchenko et al., 2021).
Potential Anticancer Applications
2,4-Dimethyl-1H-pyrrole-3-carboxamide derivatives, sharing structural similarities, have shown significant antiproliferative activity against certain cancer cell lines. This highlights the potential use of similar compounds in cancer therapy (Rasal, Sonawane, & Jagtap, 2020).
14C-Labeling for Drug Development
The compound N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C], structurally similar, has been prepared for research purposes, indicating the role of such compounds in drug development and pharmacological studies (Saemian & Shirvani, 2012).
properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(14-6-7-17-18(10-14)26-12-25-17)22-15-4-1-3-13(9-15)16-11-21-19-5-2-8-23(16)19/h1,3-4,6-7,9-11H,2,5,8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUWMJZQABDUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)


![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)


![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)
![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)
![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)
![1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491090.png)
![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)
